molecular formula C19H21N3O3 B5667133 2-{[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}pyrimidine

2-{[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No. B5667133
M. Wt: 339.4 g/mol
InChI Key: ZROCLBAGVQTKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that target specific functionalities present in the final molecule. For example, compounds like 2-amino-4H-chromen-4-ones undergo piperidine-mediated cyclization to generate chromeno[2,3-b]pyridine derivatives, indicating a synthetic route that could be relevant for the synthesis of 2-{[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}pyrimidine through modifications of the starting materials or reaction conditions (Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds bearing chromene, pyrimidine, and piperidine units can exhibit interesting conformational characteristics. For instance, a related structure, 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, shows the pyrimidine ring is nearly planar and forms specific dihedral angles with adjacent benzene rings, indicative of the molecule's rigid structure (Sharma et al., 2014).

Chemical Reactions and Properties

Chemical reactivity in molecules like 2-{[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}pyrimidine can be inferred from studies on similar structures. Reactions involving piperidine as a catalyst or reactant point towards its role in facilitating cyclization and other transformations that could be applicable to the synthesis or modification of our compound of interest (Alizadeh et al., 2014).

Physical Properties Analysis

The physical properties of such complex molecules are closely related to their molecular structure. While specific data on 2-{[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}pyrimidine might not be readily available, analogous compounds provide insights into potential solubility, melting points, and crystalline structures. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, can be partly understood through studies on related chemical entities. For instance, the interaction of piperidine derivatives with different reagents and conditions reveals a spectrum of chemical behavior that highlights the versatility and potential reactivity of our compound of interest (Thabet et al., 2022).

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(15-12-14-4-1-2-5-17(14)24-13-15)22-10-6-16(7-11-22)25-19-20-8-3-9-21-19/h1-5,8-9,15-16H,6-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROCLBAGVQTKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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